molecular formula C8H7BrF2O B1445458 1-Bromo-4-(difluoromethoxy)-2-methylbenzene CAS No. 1021172-76-8

1-Bromo-4-(difluoromethoxy)-2-methylbenzene

Cat. No. B1445458
M. Wt: 237.04 g/mol
InChI Key: GXUXVIMMCHNFNW-UHFFFAOYSA-N
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Description

“1-Bromo-4-(difluoromethoxy)-2-methylbenzene” is an organic compound with the molecular formula C7H5BrF2O . It is a liquid in physical form .


Molecular Structure Analysis

The InChI code for “1-Bromo-4-(difluoromethoxy)-2-methylbenzene” is 1S/C8H7BrF2O2/c1-12-7-4-5(13-8(10)11)2-3-6(7)9/h2-4,8H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-Bromo-4-(difluoromethoxy)-2-methylbenzene” is a liquid . The molecular weight of the compound is 253.04 .

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “1-Bromo-4-(difluoromethoxy)-2-methylbenzene” is used in the direct arylation of heteroarenes . This process involves the functionalization of C-H bonds using aryl halides as aryl sources and Pd-catalysts .
  • Methods of Application or Experimental Procedures : The reactivity of bromo-substituted (difluoromethoxy)benzenes in direct arylation of heteroaromatics was studied. The use of only 1 mol% Pd(OAc) 2 catalyst promoted very efficiently such reactions .
  • Results or Outcomes : From benzothiophene and 1-bromo-4-(difluoromethoxy)benzene, the C2-arylated products were obtained .

Safety And Hazards

The safety data sheet for a related compound, “4-(Difluoromethoxy)bromobenzene”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUXVIMMCHNFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(difluoromethoxy)-2-methylbenzene

CAS RN

1021172-76-8
Record name 1-bromo-4-(difluoromethoxy)-2-methylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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